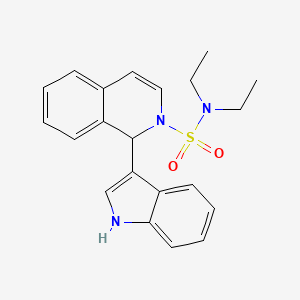![molecular formula C22H20N2O6S B5223983 2-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B5223983.png)
2-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid, also known as Meclofenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is used in the treatment of various inflammatory conditions. The chemical structure of Meclofenamic acid consists of a benzene ring, a carboxylic acid group, and an amide group.
Mecanismo De Acción
2-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. COX enzymes exist in two isoforms, COX-1 and COX-2. 2-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid acid primarily inhibits the activity of COX-2, which is induced during inflammation and is responsible for the synthesis of prostaglandins that cause pain, fever, and swelling.
Biochemical and Physiological Effects:
2-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It is also known to inhibit platelet aggregation, which can be beneficial in certain cardiovascular conditions. However, 2-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid acid has been associated with adverse effects such as gastrointestinal bleeding, renal toxicity, and hepatotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid acid is a widely used NSAID in laboratory experiments due to its anti-inflammatory and analgesic properties. It is also relatively inexpensive and readily available. However, its use is limited by its potential adverse effects, which can affect the validity of experimental results.
Direcciones Futuras
Future research on 2-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid acid could focus on its potential use in the treatment of cancer, as well as its mechanism of action and potential adverse effects. Further studies could also explore the development of novel formulations or delivery methods that could enhance its therapeutic efficacy and reduce its adverse effects.
Conclusion:
In conclusion, 2-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid acid is a non-steroidal anti-inflammatory drug that has been widely used in scientific research for its anti-inflammatory, analgesic, and antipyretic properties. Its mechanism of action involves the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins. 2-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid acid has potential applications in the treatment of cancer, but its use is limited by its potential adverse effects. Future research could focus on its mechanism of action, potential adverse effects, and the development of novel formulations or delivery methods.
Métodos De Síntesis
2-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid acid can be synthesized through a multi-step process involving the reaction of 4-methoxybenzenesulfonyl chloride with glycine, followed by the reaction with N-phenylanthranilic acid. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
2-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid acid has been widely used in scientific research for its anti-inflammatory, analgesic, and antipyretic properties. Studies have shown that 2-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid acid inhibits the synthesis of prostaglandins, which are lipid molecules that play a critical role in the inflammatory response. 2-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid acid has also been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
Propiedades
IUPAC Name |
2-[[2-(N-(4-methoxyphenyl)sulfonylanilino)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S/c1-30-17-11-13-18(14-12-17)31(28,29)24(16-7-3-2-4-8-16)15-21(25)23-20-10-6-5-9-19(20)22(26)27/h2-14H,15H2,1H3,(H,23,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWOMHVBHVLGBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-chlorophenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5223912.png)
![1-benzyl-3-[(dimethylamino)methyl]-2-methylindeno[2,1-b]pyrrol-8(1H)-one hydrochloride](/img/structure/B5223919.png)
![(2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5223924.png)

![3-[3-(dimethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5223948.png)
![N-(2-methoxyethyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5223956.png)
![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5223960.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B5223963.png)
![4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid](/img/structure/B5223977.png)
![4-{[({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2-methoxyphenol](/img/structure/B5223991.png)
![N~2~-(4-isopropylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5223998.png)


![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5224011.png)